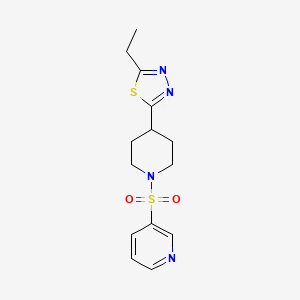
2-Ethyl-5-(1-(pyridin-3-ylsulfonyl)piperidin-4-yl)-1,3,4-thiadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 2-Ethyl-5-(1-(pyridin-3-ylsulfonyl)piperidin-4-yl)-1,3,4-thiadiazole derivatives typically involves the cyclization of thiosemicarbazides in the presence of various catalysts. A notable example is the synthesis of similar thiadiazole derivatives through reactions involving amino groups and haloaryl ketones, followed by cyclization with sulfur donors in the presence of base catalysts to form the thiadiazole core. These methods offer routes to a wide array of thiadiazole compounds with varying substituents, demonstrating the versatility of thiadiazole chemistry (Dani et al., 2013).
Molecular Structure Analysis
The molecular structure of thiadiazole derivatives, including the target molecule, is characterized by X-ray crystallography and spectroscopic methods (NMR, IR, MS), providing insights into the arrangement of atoms and the geometry of the molecule. The structure is often stabilized by intramolecular and intermolecular hydrogen bonding, contributing to its biological activity and chemical properties. The specific arrangement of the thiadiazole, piperidine, and pyridinyl sulfonyl moieties influences the compound's reactivity and interaction with biological targets (R. Dani et al., 2013).
Chemical Reactions and Properties
Thiadiazole derivatives undergo various chemical reactions, including substitutions, cyclizations, and additions, depending on the functional groups present. The presence of the ethyl group on the thiadiazole ring and the pyridinyl sulfonyl piperidine moiety affects the compound's reactivity, allowing for selective modifications and the synthesis of targeted derivatives with desired properties. These reactions enable the exploration of the compound's chemical space for potential applications in material science and pharmaceuticals (Manjoor. Syed et al., 2013).
Physical Properties Analysis
The physical properties of thiadiazole derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application in drug formulation and material science. These properties are influenced by the molecular structure and substituents on the thiadiazole core. Studies on similar compounds have shown that modifications at the thiadiazole ring can significantly alter these physical properties, impacting the compound's utility and behavior under different conditions (Lynch, 2001).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interactions with biological molecules, are key to understanding the potential applications of thiadiazole derivatives. The electron-rich thiadiazole ring, combined with the electron-withdrawing pyridinyl sulfonyl group, contributes to the compound's ability to participate in electron transfer reactions, engage in hydrogen bonding, and bind to biological targets. These interactions are fundamental to the compound's biological activity and potential therapeutic applications (Shen et al., 2008).
Applications De Recherche Scientifique
Antituberculosis Activity
A study by V. U. Jeankumar et al. (2013) discusses the synthesis and evaluation of ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates, revealing their potential as antituberculosis agents. This research is significant as it highlights the role of such compounds in treating Mycobacterium tuberculosis, a critical global health issue.
Insecticidal Properties
In research conducted by A. Fadda et al. (2017), novel heterocycles, including derivatives of 1,3,4-thiadiazole, were synthesized and assessed for their insecticidal activity against the cotton leafworm, Spodoptera littoralis. This application is significant in the field of agriculture, particularly for pest control.
Antimicrobial Activity
T. I. El-Emary et al. (2005) conducted a study El-Emary et al. (2005) on the synthesis of thiazolo[3,2]pyridines containing pyrazolyl moiety and evaluated their antimicrobial activities. This research opens avenues for developing new antimicrobial agents, which are increasingly important due to the rise of antibiotic-resistant bacteria.
Anticancer Activity
A study by C. Altug et al. (2011) found that thiazolo[3,2-a]pyridines exhibit promising anticancer activity across various cancer cell lines. The potential of these compounds in cancer therapy is a significant area of interest, given the ongoing need for effective cancer treatments.
Antidiabetic Efficacy
Ashwin U. Rao et al. (2012) discovered a novel series of 2-piperidinopiperidine thiadiazoles that act as histamine H3 receptor antagonists and show potential in treating diabetes Rao et al. (2012). This application is particularly relevant given the increasing prevalence of diabetes worldwide.
Propriétés
IUPAC Name |
2-ethyl-5-(1-pyridin-3-ylsulfonylpiperidin-4-yl)-1,3,4-thiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O2S2/c1-2-13-16-17-14(21-13)11-5-8-18(9-6-11)22(19,20)12-4-3-7-15-10-12/h3-4,7,10-11H,2,5-6,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNZQKNJLBZDNLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)C2CCN(CC2)S(=O)(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

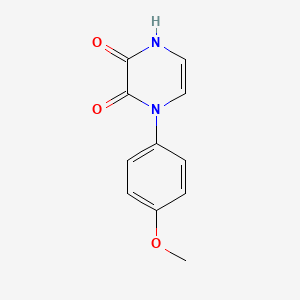
![N-{2,2-dimethyl-1-[(methylamino)carbonyl]propyl}-2,6-difluorobenzenecarboxamide](/img/structure/B2492800.png)
![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-4-(trifluoromethyl)benzamide](/img/structure/B2492801.png)
![9-(2,3,4-trimethoxyphenyl)-10H-benzo[5,6]chromeno[2,3-d]pyrimidin-11(12H)-one](/img/no-structure.png)
![Methyl (2S,3aS,6aS)-octahydrocyclopenta[b]pyrrole-2-carboxylate hydrochloride](/img/structure/B2492804.png)
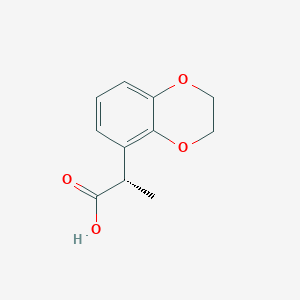
![N-(Cyanomethyl)-4-[5-(difluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide](/img/structure/B2492806.png)

![N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2492808.png)
![4-{[({[(4-Methylphenyl)sulfonyl]amino}carbonyl)amino]methyl}pyridine](/img/structure/B2492809.png)
![N-[2-[Benzyl(methyl)amino]phenyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2492812.png)
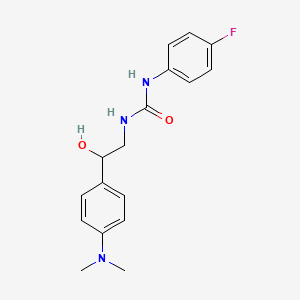
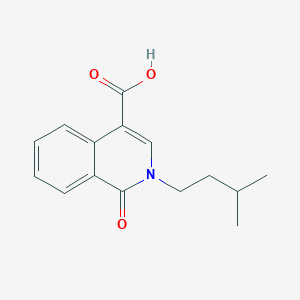
![2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B2492820.png)